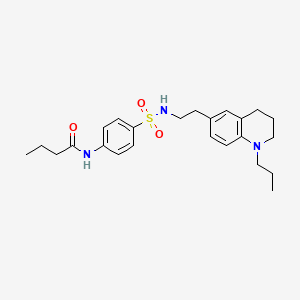

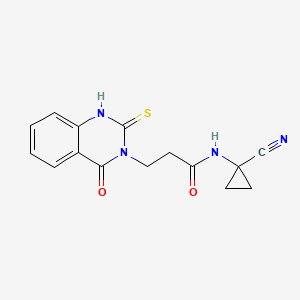

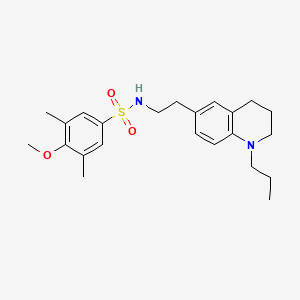

N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C24H33N3O3S and its molecular weight is 443.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Nanosized N-Sulfonated Brönsted Acidic Catalyst

Research introduced a novel nanosized N-sulfonic acid, which was utilized for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrated excellent yields and could be reused multiple times without losing its catalytic activity, highlighting its potential in sustainable chemical synthesis processes (Goli-Jolodar, Shirini, & Seddighi, 2016).

C–S Bond Cleavage in Sensitized Photooxygenation

Another study explored the sensitized photooxygenation of tert-alkyl phenyl sulfides, demonstrating C–S bond cleavage under the influence of superoxide anion. This research provides insights into the role of superoxide anions in the photochemical processes, potentially offering pathways to novel synthetic methods for chemical compounds (Baciocchi et al., 2006).

Synthesis and Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of some new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were investigated, revealing that certain compounds showed high activity against Gram-positive and Gram-negative bacteria, as well as fungi. This study underscores the potential of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds

Research on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds and their antimicrobial evaluation highlighted the potential of these compounds in combating bacterial and fungal infections. This research contributes to the ongoing search for new antimicrobial substances (Sarvaiya, Gulati, & Patel, 2019).

Rhodium-Catalyzed Relay Carbenoid Functionalization

A study on rhodium-catalyzed relay carbenoid functionalization of aromatic C-H bonds towards fused heteroarenes highlighted a method for synthesizing pyrano[4,3,2-ij]isoquinoline derivatives. This process showcases the versatility of rhodium catalysis in creating complex molecular structures, which can have various applications in medicinal chemistry and material science (Wu, Xiong, Sun, & Cheng, 2018).

properties

IUPAC Name |

N-[4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O3S/c1-3-6-24(28)26-21-9-11-22(12-10-21)31(29,30)25-15-14-19-8-13-23-20(18-19)7-5-17-27(23)16-4-2/h8-13,18,25H,3-7,14-17H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOSOBBXAYQJHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2665465.png)

![[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2665466.png)

![2-Azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2665471.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid](/img/structure/B2665473.png)

![[(1-Methylpiperidin-4-ylidene)amino]thiourea](/img/structure/B2665475.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid](/img/structure/B2665486.png)